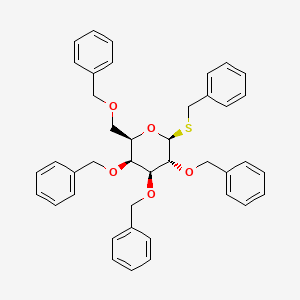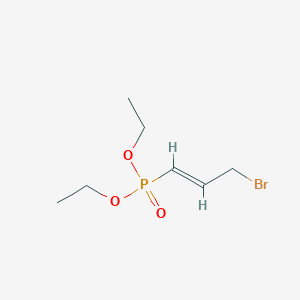
2,6-Dimethoxybenzenethiol
Overview
Description
2,6-Dimethoxybenzenethiol is a chemical compound with the molecular formula C8H10O2S . It has a molecular weight of 170.23 .
Molecular Structure Analysis
The InChI code for 2,6-Dimethoxybenzenethiol is 1S/C8H10O2S/c1-9-6-4-3-5-7 (10-2)8 (6)11/h3-5,11H,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
2,6-Dimethoxybenzenethiol has a melting point of 85-88 degrees Celsius . The compound has a density of 1.134g/cm3 .Scientific Research Applications
Synthesis of Medical Intermediates
2,6-Dimethoxybenzenethiol is involved in the synthesis of various medical intermediates. For instance, it is used in the preparation of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a molecule significant in treating psychotic and schizophrenic psychosis. This synthesis involves multiple steps, including sulfonyl chloration, reduction, etherization, and the Vilsmeier reaction, highlighting the compound's versatility in complex chemical syntheses (Z. Zhimin, 2003).
Antitumor Activity
Compounds derived from 2,6-Dimethoxybenzenethiol demonstrate potential in cancer treatment. One such compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, shows significant activity against certain carcinomas. The compound acts as an inhibitor of mammalian dihydrofolate reductase, an enzyme crucial in cancer cell proliferation (E. Grivsky et al., 1980).
Chemical Reactions and Reactivity Studies
2,6-Dimethoxybenzenethiol is also key in understanding various chemical reactions. For example, its reaction with hydroxylamine leads to the formation of specific oximino compounds, offering insights into chemical reactivity and fragmentation processes under electron impact (H. Bolker & F. Kung, 1969).
Applications in Chromatography
In chromatography, derivatives of 2,6-Dimethoxybenzenethiol, such as 1,2-diamino-4,5-dimethoxybenzene, are used for detecting specific compounds. These derivatives play a crucial role in assays and analytical procedures, demonstrating the compound's importance in bioanalytical chemistry (A. C. McLellan & P. Thornalley, 1992).
Electrochemical Applications
Electrochemical studies involving 2,6-Dimethoxybenzenethiol derivatives reveal applications in environmental depollution. For instance, the conversion of 1,3,5-trimethoxybenzene into 2,6-dimethoxy-1,4-benzoquinone shows promise in treating wastewater and producing high-value products (M. Hamza et al., 2011).
Renewable Energy Research
The compound's derivatives are explored in renewable energy applications, particularly in non-aqueous redox flow batteries. This research focuses on enhancing the chemical stability and solubility of battery materials, indicating the potential of 2,6-Dimethoxybenzenethiol derivatives in energy storage technologies (Jingjing Zhang et al., 2017).
Environmental and Biological Research
In environmental and biological contexts, 2,6-Dimethoxybenzenethiol derivatives are used as proxies for studying terrestrial biomass and the chemical changes in lignin during hydrothermal alteration. This application is crucial in understanding biogeochemical cycles and environmental changes (C. Vane & G. Abbott, 1999).
Safety And Hazards
properties
IUPAC Name |
2,6-dimethoxybenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-9-6-4-3-5-7(10-2)8(6)11/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYHALUXZFWGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452399 | |
| Record name | 2,6-dimethoxybenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxybenzenethiol | |
CAS RN |
26163-11-1 | |
| Record name | 2,6-dimethoxybenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethoxybenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide](/img/structure/B1353550.png)
